Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate

Description

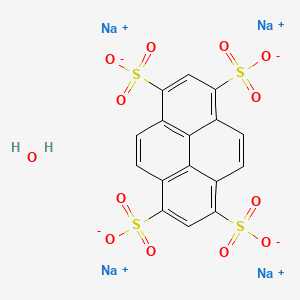

Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate (CAS 59572-10-0) is a water-soluble, anionic polycyclic aromatic hydrocarbon (PAH) derivative with sulfonate groups at the 1,3,6,8-positions of the pyrene core. Its structure features four sulfonate groups, which enhance solubility in polar solvents and facilitate applications in aqueous environments . The compound typically contains <15% water (xhydrate) and is commercially available at 98% purity . Key applications include:

- Metal-Organic Frameworks (MOFs): Used as a ligand with dysprosium to create luminescent MOFs exhibiting slow magnetization relaxation and fluorescence .

- Fluorescent Probes: Exploits pyrene’s intrinsic fluorescence for sensing and imaging .

- Environmental Chemistry: Acts as a fluorescent tracer due to its stability and emissive properties .

Properties

IUPAC Name |

tetrasodium;pyrene-1,3,6,8-tetrasulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O12S4.4Na.H2O/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;;1H2/q;4*+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDOYGMJVXUZGD-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Na4O13S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3,6,8-Pyrenetetrasulfonic Acid (sodium salt hydrate) is typically synthesized through a one-step sulfonation reaction. This method involves reacting 1,3,6,8-pyrenetetracarboxylic acid with a suitable sulfonating agent under controlled conditions . The reaction is efficient, eco-friendly, and produces the desired product with high purity. Industrial production methods often involve scaling up this reaction while maintaining strict control over reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis to 8-Hydroxy Derivatives

The tetrasodium salt undergoes selective hydrolysis under alkaline conditions:

-

Reagents : Sodium hydroxide (excess).

-

Conditions : 100°C (reflux) for 5 hours.

-

Product : 8-Hydroxy-1,3,6-pyrene trisulfonic acid sodium salt, achieved by replacing one sulfonate group with a hydroxyl group .

| Parameter | Detail |

|---|---|

| NaOH:Pyrene mass ratio | 2.5:1 |

| Temperature | 100°C (slight boiling) |

| Key step | Neutralization with HCl to pH 7 |

Coordination Chemistry

The sulfonate groups act as ligands in metal-organic frameworks (MOFs) and coordination complexes:

-

Applications : Stabilizes cation-π interactions in protein crystallization (e.g., Leishmania mexicana pyruvate kinase) .

-

Example reaction : Forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via sulfonate O-atom coordination, enhancing fluorescence properties .

Table 3: Documented Coordination Reactions

| Metal Ion | Ligand Site | Application |

|---|---|---|

| Fe³⁺ | Sulfonate O-atoms | Fluorescent MOF construction |

| Na⁺ | π-system | Protein crystallization |

Acid-Base Neutralization

The compound participates in pH-dependent neutralization:

-

Reaction : Sulfonate groups react with strong acids (e.g., HCl) to regenerate pyrene tetrasulfonic acid .

Substitution Reactions

Limited data suggest sulfonate groups can be substituted under nucleophilic conditions:

-

Potential reagents : Amines, alcohols.

-

Outcome : Formation of sulfonamide or sulfonate ester derivatives .

Fluorescence Quenching and Enhancement

Environmental factors alter fluorescence properties:

-

pH effects : Fluorescence intensity decreases in acidic media due to protonation of sulfonate groups .

-

Metal sensing : Quenching observed in the presence of Cu²⁺, enabling its use as a chemosensor .

Critical Analysis of Reactivity

Scientific Research Applications

Fluorescent Probe

Sodium pyrene-1,3,6,8-tetrasulfonate is widely used as a fluorescent probe in various analytical techniques. Its fluorescence properties make it suitable for:

- Fluorescence Spectroscopy : Used to study molecular interactions and dynamics.

- Chromatography : Acts as a marker for analyzing separation processes.

Case Study : In a study examining protein-protein interactions, PTSA was utilized to visualize binding events in real-time through fluorescence microscopy. The results demonstrated its effectiveness in providing insights into molecular dynamics within cellular environments .

Biological Applications

In biological research, PTSA is employed to investigate cellular processes due to its ability to fluoresce under specific conditions:

- Cell Imaging : Used to label cellular structures and monitor changes in live cells.

- Drug Interaction Studies : Assists in understanding how drugs interact with biological targets.

Example : A research project focused on cancer cells utilized PTSA to track the uptake of chemotherapeutic agents, revealing critical information about drug delivery mechanisms .

Industrial Applications

PTSA is also valuable in industrial settings:

- Water Treatment : Acts as a fluorescent tracer in cooling towers and other industrial water systems to monitor chemical concentrations and flow rates.

| Application | Description |

|---|---|

| Water Treatment | Used to indicate the concentration of treatment chemicals in circulating water systems. |

| Fluorescent Inks | Incorporated into inks for anti-counterfeiting measures due to its fluorescent properties. |

Case Study : A cooling tower system integrated PTSA to optimize chemical dosing by providing real-time feedback on treatment levels, significantly enhancing operational efficiency .

Mechanism of Action

The mechanism of action of 1,3,6,8-Pyrenetetrasulfonic Acid (sodium salt hydrate) primarily involves its ability to act as a fluorescent probe. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property is exploited in various applications to monitor molecular interactions, detect specific analytes, and visualize biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied.

Comparison with Similar Compounds

Sulfonated Pyrene Derivatives

Sulfonation degree and substituent type significantly influence properties. Key examples:

Key Differences:

- Solubility: Full sulfonation (tetrasulfonate) maximizes aqueous solubility compared to trisulfonates or monosulfonates.

- Functionality: Hydroxyl or methoxy groups introduce additional reactivity (e.g., H-bonding, pH sensitivity) but reduce anionic charge density.

Aryl-Substituted Pyrenes

Bulky aryl groups at the 1,3,6,8-positions suppress π-stacking and enhance optoelectronic performance:

Key Differences:

- Electronic Effects: Sulfonates are electron-withdrawing, reducing fluorescence quantum yields compared to electron-donating aryl groups (e.g., TPPy’s Φf = 0.90 vs. tetrasulfonate’s lower Φf).

- Applications: Aryl derivatives excel in organic electronics (OLEDs), while sulfonates dominate in aqueous sensing and MOFs.

Heterocyclic-Substituted Pyrenes

Triazole or diazole motifs modulate photophysics:

Key Differences:

- Photophysics: Triazole units improve charge separation and emission intensity compared to diazoles.

Substitution Patterns and Electronic Effects

The 1,3,6,8-positions are electron-rich, making them ideal for functionalization. Substituents alter:

Biological Activity

Overview

Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate (PTSA) is a sulfonated derivative of pyrene, an aromatic hydrocarbon known for its fluorescent properties. This compound has garnered attention in various fields, including biochemistry and analytical chemistry, due to its ability to act as a fluorescent probe. Its applications range from studying protein interactions to potential uses in medical diagnostics and anti-counterfeiting technologies.

- Molecular Formula : C16H6Na4O12S4

- Molecular Weight : 610.44 g/mol

- CAS Number : 59572-10-0

- Solubility : Highly soluble in water; limited solubility in organic solvents.

PTSA functions primarily as a fluorescent probe. Its mechanism involves the emission of fluorescence upon excitation, which can be utilized to monitor biological processes. The compound can stabilize intermolecular interactions and is particularly useful in the study of biomolecular structures and dynamics.

Biological Applications

-

Protein-Protein Interactions

PTSA is employed to investigate interactions between proteins. Its fluorescent properties allow researchers to visualize these interactions in real-time through techniques such as fluorescence resonance energy transfer (FRET). -

Cellular Processes

The compound is used in cellular studies to track cellular processes and dynamics, providing insights into cellular signaling pathways and metabolic activities. -

Medical Diagnostics

PTSA has potential applications in developing diagnostic assays due to its ability to bind selectively to certain biomolecules, facilitating the detection of diseases at early stages.

Case Studies

-

Fluorescent Ink Development

A study demonstrated the synthesis of PTSA as a component of water-soluble fluorescent inks for anti-counterfeiting applications. The inks exhibited excellent stability and fluorescence under UV light, making them suitable for printing invisible patterns on various substrates . -

Stabilization of Biomolecules

Research indicated that PTSA could stabilize the crystallization of proteins such as Leishmania mexicana pyruvate kinase, enhancing the quality of crystallographic studies . -

Fluorescence Spectroscopy Applications

In analytical chemistry, PTSA is used in fluorescence spectroscopy to analyze complex mixtures by providing clear signals that can be correlated with specific analytes.

Data Table: Summary of Biological Activities

Q & A

Q. How is Sodium Pyrene-1,3,6,8-Tetrasulfonate Xhydrate utilized in stabilizing nanomaterials like graphene?

This compound acts as a dispersing agent in liquid-phase exfoliation of graphene due to its sulfonic acid groups, which adsorb onto graphene surfaces via π-π interactions and electrostatic stabilization. A methodological approach involves:

- Preparing aqueous solutions with varying concentrations (e.g., 0.1–1.0 mg/mL) of the compound.

- Sonication of expanded graphite in the solution to exfoliate graphene layers.

- Centrifugation to remove aggregates, followed by UV-vis spectroscopy to quantify dispersion concentration (e.g., absorbance at 660 nm).

- Comparative analysis with other pyrene derivatives (e.g., PySO₃ vs. Py(SO₃)₄) to assess efficiency. PySO₃ achieves higher graphene yields (~1 mg/mL) due to optimal charge density and steric effects .

Q. What experimental techniques confirm host-guest interactions between this compound and β-cyclodextrin?

UV absorption spectroscopy and induced circular dichroism (ICD) are critical:

- UV Absorption : Monitor shifts in the pyrene chromophore’s absorption bands (e.g., 300–350 nm) upon inclusion.

- ICD : Measure induced ellipticity in the 250–400 nm range, indicating chiral complex formation.

- A 1:1 stoichiometry is confirmed via Job’s plot analysis. This "lid-type" inclusion behavior is distinct from traditional cavity-based interactions .

Q. What are the key considerations in synthesizing and purifying this compound?

Key steps include:

- Sulfonation : Pyrene is sulfonated using fuming sulfuric acid under controlled temperature (e.g., 150°C) to ensure tetrasubstitution.

- Neutralization : Sodium hydroxide is added to convert sulfonic acid groups to sodium salts.

- Purification : Recrystallization from ethanol-water mixtures removes unreacted precursors.

- Characterization : Confirm purity via ¹H NMR (absence of aromatic protons) and elemental analysis (S/Na ratios) .

Advanced Research Questions

Q. How do computational methods like GMCQDPT predict the excited states of pyrene derivatives?

Generalized Multi-Configuration Quasi-Degenerate Perturbation Theory (GMCQDPT) is used to model low-lying singlet states (¹Lₐ and ¹Lᵦ):

- Active Space Selection : Include π→π* transitions with 12 electrons in 12 orbitals for pyrene.

- Perturbation Treatment : Account for dynamic electron correlation to refine energy levels.

- Validation : Compare computed excitation energies (e.g., ¹Lₐ at ~3.3 eV) with experimental UV-vis and fluorescence spectra. Substituents like phenyl groups invert ¹Lₐ/¹Lᵦ ordering, altering photophysical properties (e.g., shorter fluorescence lifetimes in tetraphenyl derivatives) .

Q. How to design MOFs with temperature-dependent fluorescence using this compound?

Example Workflow :

- Synthesis : React Mg²⁺ with 1,3,6,8-tetrakis(p-benzoic acid)pyrene (H₄TBAPy) under solvothermal conditions to form SION-7.

- Characterization :

- Variable-Temperature SCXRD : Resolve structural changes (e.g., pyrene moiety distances) at 100–300 K.

- Fluorescence Spectroscopy : Track emission shifts from structured monomeric bands (low temperature) to excimer-dominated red-shifted spectra (high temperature).

- Mechanistic Insight : Thermal expansion modulates π-π stacking, enabling reversible excimer formation .

Q. How to resolve contradictions in the effectiveness of sulfonated pyrene derivatives as dispersing agents?

Discrepancies (e.g., PySO₃ vs. Py(SO₃)₄ performance) arise from substituent geometry and charge density. A systematic approach includes:

- Substituent Screening : Compare derivatives with varying sulfonation degrees (e.g., mono- vs. tetra-sulfonated).

- Dispersion Stability Tests : Use zeta potential measurements and TEM to assess aggregation over time.

- Molecular Dynamics (MD) Simulations : Model adsorption energetics on graphene surfaces.

- Experimental Validation : PySO₃’s linear sulfonic groups enhance steric stabilization, while Py(SO₃)₄’s bulkier structure reduces efficacy .

Q. What strategies optimize covalent organic frameworks (COFs) using pyrene-based linkers for photocatalysis?

Case Study : SB-PORPy-COF for CO₂ reduction:

- Linker Synthesis : Prepare 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFFPy) via Suzuki coupling.

- COF Assembly : Condense TFFPy with porphyrin-based amines (e.g., 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin) in o-dichlorobenzene/DMAc.

- Characterization : Use PXRD to confirm eclipsed (AA) stacking and BET analysis for surface area (~1500 m²/g).

- Application : Electrochemical testing shows CO₂-to-CO conversion with >90% Faradaic efficiency due to enhanced charge transfer from the pyrene backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.